![molecular formula C18H20ClN5 B1683974 CCT128930 CAS No. 885499-61-6](/img/structure/B1683974.png)
CCT128930
Descripción general
Descripción
The compound “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been identified as a core scaffold in the design of selective inhibitors for Janus kinase 1 (JAK1) and Bruton’s tyrosine kinase (BTK), which are potential targets for the treatment of rheumatoid arthritis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been reported . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The structural design of similar compounds is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . This design has led to the identification of potent inhibitors with selectivity for JAK1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the introduction of the chlorobenzyl group, and the attachment of the piperidin-4-amine moiety .Aplicaciones Científicas De Investigación
Inhibidor de AKT
CCT128930 es un nuevo inhibidor de AKT competitivo con ATP . Se descubrió utilizando enfoques basados en fragmentos y estructuras . Exhibe selectividad para AKT sobre PKA, lograda al dirigirse a una sola diferencia de aminoácidos . Esto lo convierte en un potente compuesto de plomo de pirrolopirimidina avanzado .
Actividad Antitumoral
This compound ha mostrado una marcada actividad antiproliferativa e inhibió la fosforilación de una gama de sustratos de AKT en múltiples líneas celulares tumorales in vitro . Esto es consistente con la inhibición de AKT . Se observó actividad antitumoral con this compound en xenotrasplantes de cáncer de mama humano U87MG y HER2-positivo, PIK3CA-mutante BT474 .
Arresto del Ciclo Celular
This compound puede causar un arresto G1 en células de glioblastoma humano U87MG PTEN-nulas . Esto es consistente con el bloqueo de la vía AKT . También se ha encontrado que inhibe la proliferación celular al inducir el arresto del ciclo celular en la fase G1 a través de la regulación negativa de ciclinaD1 y Cdc25A, y la regulación positiva de p21, p27 y p53 .
Inducción de Apoptosis
Una dosis más alta (20 μM) de this compound puede desencadenar la apoptosis celular con activación de caspasa-3, caspasa-9 y PARP .
Perfiles Farmacocinéticos y Farmacodinámicos
Los estudios farmacocinéticos han establecido que se podrían alcanzar concentraciones potencialmente activas de this compound en xenotrasplantes de tumores humanos . This compound también bloqueó la fosforilación de varios biomarcadores de AKT aguas abajo en xenotrasplantes de tumores U87MG, lo que indica la inhibición de AKT in vivo .
Inhibición de TRPM7
Se ha encontrado que this compound inhibe selectivamente el canal TRPM7 . Este canal es esencial para la proliferación de células cancerosas . Usando cryo-EM, análisis funcional y simulaciones de MD, se ha demostrado que this compound se une a un sitio similar a la vanilloide y estabiliza el canal en el estado cerrado . Esto revela el mecanismo molecular de la inhibición selectiva de TRPM7 .
In Vivo
In vivo studies of 4-CBP have focused on its ability to modulate a number of biological processes, including inflammation, cancer, and neurological disorders. For example, 4-CBP has been shown to reduce inflammation in a mouse model of colitis. It has also been shown to reduce the growth of tumor cells in a mouse model of lung cancer. Additionally, 4-CBP has been shown to reduce the symptoms of neurological disorders, such as Parkinson’s disease, in a mouse model.
In Vitro
In vitro studies of 4-CBP have focused on its ability to modulate a number of biological processes, including cell proliferation, apoptosis, and cell migration. For example, 4-CBP has been shown to reduce the proliferation of cancer cells in a cell culture model. It has also been shown to induce apoptosis in a cell culture model. Additionally, 4-CBP has been shown to reduce the migration of cancer cells in a cell culture model.
Mecanismo De Acción
Target of Action
CCT128930, also known as “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine”, is a potent, ATP-competitive, and selective inhibitor of Akt2 . Akt2 is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription .
Mode of Action
This compound interacts with Akt2 by competing with ATP, thereby inhibiting the kinase’s activity . This inhibition is achieved by targeting a single amino acid difference, which provides this compound with a 28-fold greater selectivity for Akt2 than the closely related PKA kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular survival and metabolism. When Akt2 is inhibited by this compound, it leads to a decrease in the phosphorylation of a range of Akt substrates, consistent with Akt inhibition .
Pharmacokinetics
Pharmacokinetic studies have shown that potentially active concentrations of this compound can be achieved in human tumor xenografts . This compound shows a blood clearance of 0.092L/h and a volume of distribution of 140mL . The pharmacokinetic parameters evaluated in blood water by conventional methods differ significantly from those obtained from blood spot experiments .
Result of Action
This compound exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of Akt substrates in multiple tumor cell lines in vitro . It causes a G1 arrest in PTEN-null U87MG human glioblastoma cells, consistent with Akt pathway blockade . Furthermore, this compound also blocks the phosphorylation of several downstream Akt biomarkers in U87MG tumor xenografts, indicating Akt inhibition in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, for obtaining a higher solubility of this compound, the compound needs to be warmed at 37°C and shaken in an ultrasonic bath for a while . This suggests that temperature and physical agitation can affect the solubility and, therefore, the bioavailability of this compound.
Actividad Biológica
4-CBP has been shown to have a number of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has also been shown to have anti-angiogenic and anti-metastatic activities. Additionally, 4-CBP has been shown to have anti-oxidant and anti-apoptotic activities.
Biochemical and Physiological Effects
4-CBP has been shown to modulate a number of biochemical and physiological processes, including cell proliferation, apoptosis, and cell migration. Additionally, 4-CBP has been shown to modulate the activity of certain enzymes, such as caspases and kinases, which are involved in a variety of biological processes. It has also been shown to interact with certain receptors, such as the estrogen receptor, which may explain its ability to modulate certain biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been shown to modulate a number of biological processes. However, there are some limitations to the use of 4-CBP in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-CBP is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 4-CBP are vast. Future research should focus on further elucidating the mechanism of action of 4-CBP, as well as its potential use in the development of novel therapeutic agents for the treatment of a variety of diseases. Additionally, further research should be conducted to determine the potential use of 4-CBP in the development of drug delivery systems. Furthermore, further research should be conducted to determine the potential use of 4-CBP in the development of novel imaging agents. Finally, further research should be conducted to determine the potential use of 4-CBP in the development of novel drug-targeting strategies.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885499-61-6 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.